molecular formula C27H36F2O6 B12424734 Flumetasone pivalate-d3

Flumetasone pivalate-d3

Cat. No.: B12424734
M. Wt: 497.6 g/mol
InChI Key: JWRMHDSINXPDHB-MYLXEJMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flumetasone pivalate-d3 is a synthetic corticosteroid ester with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a deuterated form of flumetasone pivalate, where three hydrogen atoms are replaced by deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Flumetasone pivalate-d3 is synthesized through a multi-step process involving the fluorination of a steroid backbone, followed by esterification with pivalic acid. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and the esterification is carried out using pivaloyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Flumetasone pivalate-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which are useful in further pharmacological studies .

Scientific Research Applications

Flumetasone pivalate-d3 is widely used in scientific research for its anti-inflammatory properties. It is employed in:

    Chemistry: Studying the metabolic pathways and degradation products of corticosteroids.

    Biology: Investigating the effects of corticosteroids on cellular processes and gene expression.

    Medicine: Developing new formulations and delivery methods for corticosteroids.

    Industry: Quality control and stability testing of pharmaceutical products.

Mechanism of Action

Flumetasone pivalate-d3 exerts its effects by binding to glucocorticoid receptors, leading to the suppression of the immune response. This binding inhibits the function of the lymphatic system, reduces immunoglobulin and complement concentrations, and prevents antigen-antibody binding. The compound’s anti-inflammatory action is concentrated at the site of application, resulting in a prompt decrease in inflammation, exudation, and itching .

Comparison with Similar Compounds

Similar Compounds

    Flumetasone: The non-deuterated form of flumetasone pivalate.

    Betamethasone: Another corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: A potent corticosteroid used in various inflammatory conditions.

Uniqueness

Flumetasone pivalate-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .

Properties

Molecular Formula

C27H36F2O6

Molecular Weight

497.6 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-dimethylpropanoate

InChI

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1/i2D3

InChI Key

JWRMHDSINXPDHB-MYLXEJMVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C)C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)O

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F

Origin of Product

United States

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